![molecular formula C13H18F3N3O6S B12335072 Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-](/img/structure/B12335072.png)
Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- is a modified nucleoside compound. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The modification involves the addition of a methyl(trifluoroacetyl)amino group and a thio group, which can significantly alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- typically involves multiple steps. One common method includes the trifluoromethylation of uridine derivatives. This process can be achieved through radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol derivative.
Scientific Research Applications
Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be incorporated into RNA molecules to study their structure and function.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a component of antiviral drugs.
Mechanism of Action
The mechanism by which uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- exerts its effects involves its incorporation into RNA molecules. This incorporation can alter the structure and function of the RNA, affecting various biological processes. The molecular targets and pathways involved include RNA polymerases and ribosomes, which are essential for RNA synthesis and protein translation .
Comparison with Similar Compounds
Similar Compounds
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine: This compound has a similar structure but lacks the thio group.
Methylaminomethyl uridine: This compound has a similar modification but without the trifluoroacetyl group.
Uniqueness
Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- is unique due to the presence of both the trifluoroacetyl and thio groups. These modifications can significantly enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H18F3N3O6S |
|---|---|
Molecular Weight |
401.36 g/mol |
IUPAC Name |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidene-1,3-diazinan-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H18F3N3O6S/c1-18(11(24)13(14,15)16)2-5-3-19(12(26)17-9(5)23)10-8(22)7(21)6(4-20)25-10/h5-8,10,20-22H,2-4H2,1H3,(H,17,23,26)/t5?,6-,7-,8-,10-/m1/s1 |
InChI Key |
PXDPYFCCDKNJID-QZPVKTSASA-N |
Isomeric SMILES |
CN(CC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(CC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


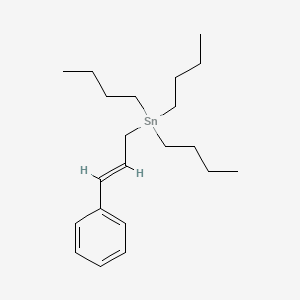
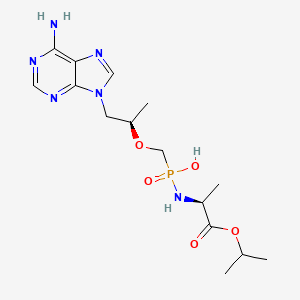
![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)

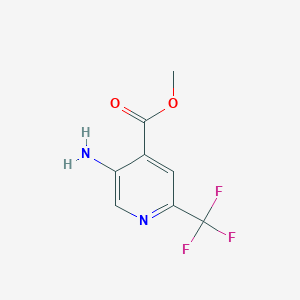
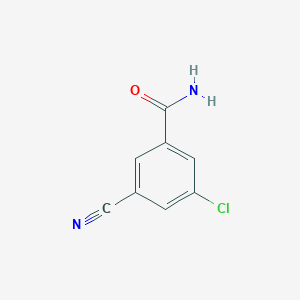
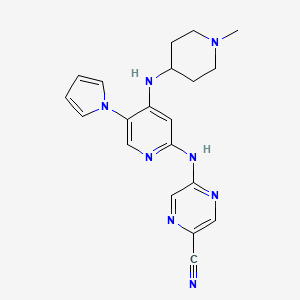
![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)
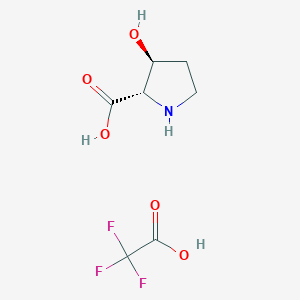
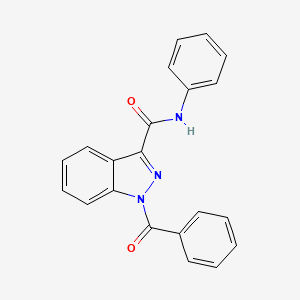
![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)

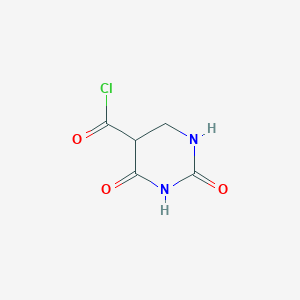
![(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)
